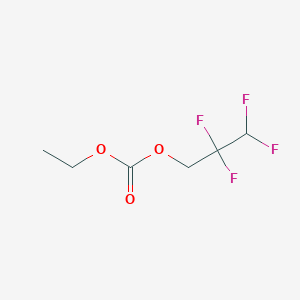
乙基2,2,3,3-四氟丙基碳酸酯
描述
Ethyl 2,2,3,3-tetrafluoropropyl carbonate is a chemical compound with the molecular formula C6H8F4O3 . It has a molecular weight of 204.12 .
Synthesis Analysis
The synthesis of Ethyl 2,2,3,3-tetrafluoropropyl carbonate can be achieved through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . This process leads to the formation of mixtures of bis (2,2,3,3-tetrafluoropropyl) carbonate and alkyl 2,2,3,3-tetrafluoropropyl carbonate .Molecular Structure Analysis
The InChI code for Ethyl 2,2,3,3-tetrafluoropropyl carbonate is1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3 . The InChI key is DDRDJHHMIJOBDV-UHFFFAOYSA-N . Chemical Reactions Analysis
The transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol leads to the formation of mixtures of bis (2,2,3,3-tetrafluoropropyl) carbonate and alkyl 2,2,3,3-tetrafluoropropyl carbonate . The best catalyst for the synthesis of alkyl 2,2,3,3-tetrafluoropropyl carbonates was found to be tetramethylammonium hydroxide which ensured 81% selectivity for methyl 2,2,3,3-tetrafluoropropyl carbonate, the conversion of dimethyl carbonate being 50% .Physical And Chemical Properties Analysis
Ethyl 2,2,3,3-tetrafluoropropyl carbonate has a molecular weight of 204.12 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved documents.科学研究应用
Application 1: High Voltage Electrolyte Solvent
- Summary of Application: 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (F-EPE) is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F .
- Methods of Application: Compared with conventional carbonate-based electrolyte (1-M LiPF6 ethylene carbonate [EC]/dimethyl carbonate [DMC] [1:1, wt:wt]), 1 M LiPF6 F-EPE/DMC (1:2, wt:wt) exhibits significantly improved antioxidant ability in high voltage .
- Results or Outcomes: The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
Application 2: Interface Stabilization
- Summary of Application: A fluoroether (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, TFEPE) was added to 1.2 mol·L−1 LiPF6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes for enhancing the cycling performance of high-voltage Li1.18Mn0.50Ni0.26Co0.06O2 (LMNC) .
- Methods of Application: The effects of TFEPE on the electrochemical performance of LMNC at 0.1C and 1.0C rates were investigated .
- Results or Outcomes: TFEPE was preferentially oxidized and produced inorganic compounds (MeF and Li2CO3) on the surface of LMNC, which effectively inhibited the side reactions between LMNC and the electrolyte .
Application 3: Non-flammable Liquid Electrolytes for Safe Batteries
- Summary of Application: Non-flammable liquid electrolytes are crucial for the safe operation of rechargeable alkali metal ion batteries (e.g., Li+, Na+, K+). Fluorinated solvents like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TFE) are promising candidates for high voltage applications .
- Methods of Application: To achieve better separator wettability of TFE, which has high viscosity, Zheng et al. took the approach of co-solvating the non-flammable electrolyte with 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (FEPE) and tested it in LiNi 0.5 Mn 1.5 O 4 //Li 4 Ti 5 O 12 full cells .
- Results or Outcomes: Many non-flammable liquid electrolytes are shown to offer improved cycling stability and rate capability compared to conventional flammable liquid electrolytes .
Application 4: High Oxidation Stability
- Summary of Application: 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (F-EPE) is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F .
- Methods of Application: Compared with conventional carbonate-based electrolyte (1-M LiPF6 ethylene carbonate [EC]/dimethyl carbonate [DMC] [1:1, wt:wt]), 1 M LiPF6 F-EPE/DMC (1:2, wt:wt) exhibits significantly improved antioxidant ability in high voltage .
- Results or Outcomes: The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
Application 5: Non-flammable Liquid Electrolytes for Safe Batteries
- Summary of Application: Non-flammable liquid electrolytes are crucial for the safe operation of rechargeable alkali metal ion batteries (e.g., Li+, Na+, K+). Fluorinated solvents like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TFE) are promising candidates for high voltage applications .
- Methods of Application: To achieve better separator wettability of TFE, which has high viscosity, Zheng et al. took the approach of co-solvating the non-flammable electrolyte with 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (FEPE) and tested it in LiNi 0.5 Mn 1.5 O 4 //Li 4 Ti 5 O 12 full cells .
- Results or Outcomes: Many non-flammable liquid electrolytes are shown to offer improved cycling stability and rate capability compared to conventional flammable liquid electrolytes .
Application 6: High Oxidation Stability
- Summary of Application: 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (F-EPE) is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F .
- Methods of Application: Compared with conventional carbonate-based electrolyte (1-M LiPF6 ethylene carbonate [EC]/dimethyl carbonate [DMC] [1:1, wt:wt]), 1 M LiPF6 F-EPE/DMC (1:2, wt:wt) exhibits significantly improved antioxidant ability in high voltage .
- Results or Outcomes: The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
安全和危害
While specific safety and hazard information for Ethyl 2,2,3,3-tetrafluoropropyl carbonate is not provided in the retrieved documents, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
属性
IUPAC Name |
ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRDJHHMIJOBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271639 | |
| Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
CAS RN |
277332-97-5 | |
| Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=277332-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1437919.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)
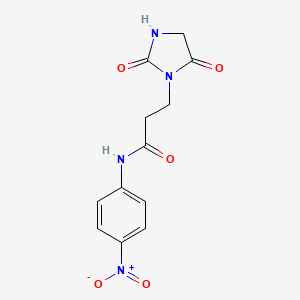
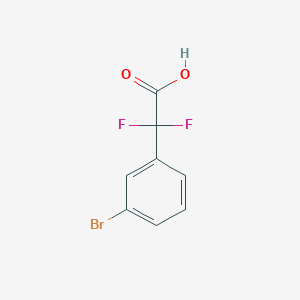
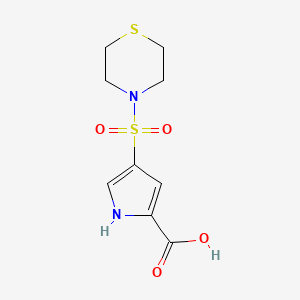
![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)
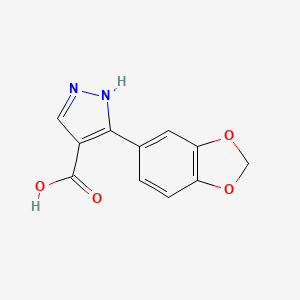
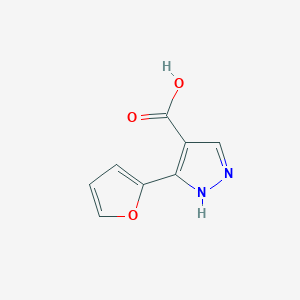
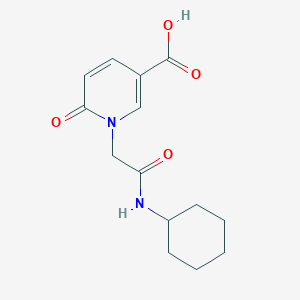
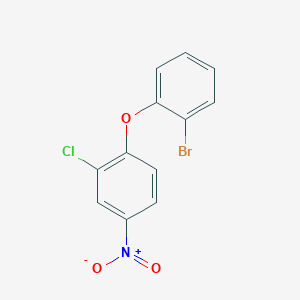
![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)
![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)
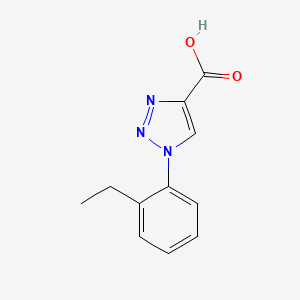
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)